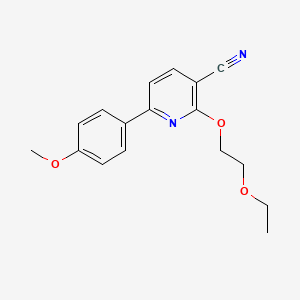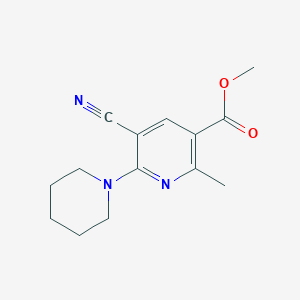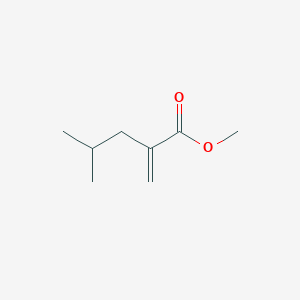
n-Butyl perfluorooctanoate
Overview
Description
n-Butyl perfluorooctanoate: is a perfluorinated compound characterized by a long carbon-fluorine chain. This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. It is used in various industrial applications, particularly as a surfactant and in the production of fluoropolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Butyl perfluorooctanoate can be synthesized from pentadecafluorooctanoic acid and 1-butanol. The reaction typically involves the esterification of pentadecafluorooctanoic acid with 1-butanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: n-Butyl perfluorooctanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can break down the carbon-fluorine bonds, although this requires harsh conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride under high temperature and pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Various partially fluorinated compounds.
Substitution: Compounds with different functional groups replacing the butyl group.
Scientific Research Applications
n-Butyl perfluorooctanoate has several applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization processes.
Biology: Studied for its effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form micelles.
Industry: Used in the production of fluoropolymers and as a component in firefighting foams
Mechanism of Action
The mechanism of action of n-butyl perfluorooctanoate involves its interaction with biological membranes and proteins. The compound can disrupt mitochondrial function by inducing mitochondrial permeability transition, leading to the release of cytochrome c and the generation of reactive oxygen species . This disruption can result in oxidative stress and cellular damage.
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Comparison: n-Butyl perfluorooctanoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to other perfluorinated compounds. For instance, it has a lower surface tension and different solubility characteristics. Unlike PFOA and PFOS, which are primarily used as surfactants and in coatings, this compound finds specific applications in the synthesis of specialized fluoropolymers and in certain biomedical applications .
Properties
IUPAC Name |
butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F15O2/c1-2-3-4-29-5(28)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFZWPPSPRLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F15O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895738 | |
| Record name | Butyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307-96-0 | |
| Record name | Butyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123324.png)
![(E)-N-(3-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123325.png)


![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3123338.png)
triazin-4-one](/img/structure/B3123349.png)








